2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-propylimidazo[1,2-a]pyridine with formylating agents. One common method involves the use of Vilsmeier-Haack reaction, where the starting material is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming imines or Schiff bases when reacted with primary amines
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products
Oxidation: 2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-Propylimidazo[1,2-a]pyridine-3-methanol.
Substitution: 2-Propylimidazo[1,2-a]pyridine-3-imine derivatives.
Scientific Research Applications
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-Propylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-propylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-10(8-14)13-7-4-3-6-11(13)12-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
STCOGSUCLHTDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=N1)C=O |
Origin of Product |
United States |
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